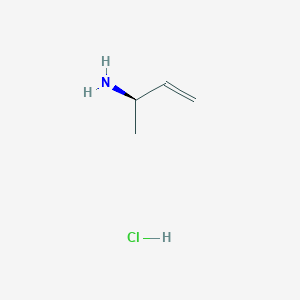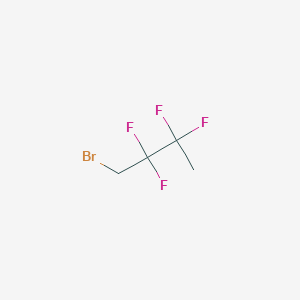
4-isobutoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isobutoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide , often referred to as THIQ , belongs to the class of isoquinoline alkaloids . These compounds play a significant role in natural products and synthetic chemistry. THIQ-based molecules exhibit diverse biological activities, making them intriguing targets for research and drug development .
Synthesis Analysis
The synthesis of THIQ analogs involves constructing the core scaffold. Commonly used synthetic strategies include Pictet–Spengler reactions , which allow the formation of the tetrahydroisoquinoline ring system. Researchers have explored various modifications to enhance the yield and selectivity of these reactions. Additionally, other synthetic routes, such as reductive amination , have been employed to access THIQ derivatives with specific substitutions .
Aplicaciones Científicas De Investigación
Tetrahydroisoquinoline Derivatives as Adrenergic Receptor Agonists
Tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety have been examined for their potential as human beta3 adrenergic receptor agonists. These compounds, including derivatives such as the 4-(hexylureido)benzenesulfonamide, have shown significant selectivity and potency, with one compound demonstrating a full agonist profile at a concentration of 6 nM. This research illustrates the therapeutic potential of these derivatives in targeting beta3 adrenergic receptors with high selectivity, avoiding activation of beta1 and beta2 receptors (E. Parmee et al., 2000).
Molecular Interactions with Human Carbonic Anhydrases
A novel series of 4-(1-aryl-3,4-dihydro-1H-isoquinolin-2-carbonyl)benzenesulfonamides was designed to improve selectivity toward druggable isoforms of human carbonic anhydrases (hCAs). These compounds, particularly those incorporating hydrophobic/hydrophilic functionalities, demonstrated remarkable inhibition of brain-expressed hCA VII, with selectivity over other isoforms. Crystallographic and docking studies provided insights into the interaction mechanisms of these inhibitors with the hCA catalytic site, highlighting the role of nonpolar contacts (E. Bruno et al., 2017).
Synthesis and Theoretical Study of Tetrahydro-Diepoxybenzo[de]isoquinoline Derivatives
The synthesis and characterization of tetrahydro-diepoxybenzo[de]isoquinoline derivatives, obtained via cycloaddition reactions, have been reported. These compounds exhibit interesting structural properties and potential for further chemical and pharmacological exploration. The study emphasizes the importance of F⋯O interactions and provides a basis for developing novel compounds with enhanced biological or chemical properties (M. V. Grudova et al., 2020).
Antitumor Activity of Tetrahydroquinoline Derivatives
Novel tetrahydroquinoline derivatives bearing a benzenesulfonamide moiety have been synthesized and evaluated for their antitumor activity. Certain compounds demonstrated potent efficacy, surpassing that of the reference drug Doxorubicin in in vitro assays. This research underscores the potential of these compounds as a new class of antitumor agents, offering a promising avenue for the development of more effective cancer therapies (S. Alqasoumi et al., 2010).
Exploring Potent Human Carbonic Anhydrase Inhibitors
A series of cycloalkylamino-1-carbonylbenzenesulfonamides was designed, synthesized, and evaluated for their inhibitory activity against human carbonic anhydrases, particularly hCA II and the brain-expressed hCA VII. These compounds showed remarkable inhibition in the subnanomolar range, and crystallographic analysis provided insights into the binding interactions within the hCA catalytic site. The research points to the potential of these inhibitors in the design of new, selective therapeutic agents for treating diseases associated with carbonic anhydrase dysregulation (M. R. Buemi et al., 2019).
Propiedades
IUPAC Name |
4-(2-methylpropoxy)-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-4-22(25)24-12-11-17-5-6-19(13-18(17)14-24)23-29(26,27)21-9-7-20(8-10-21)28-15-16(2)3/h5-10,13,16,23H,4,11-12,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYARTHUHAROIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-isobutoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-Acetyltriazol-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2918416.png)
![Ethyl 1-[(5-isoxazol-5-yl-2-thienyl)sulfonyl]piperidine-3-carboxylate](/img/structure/B2918417.png)
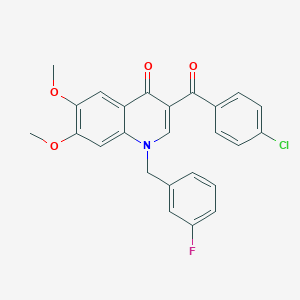
![4-chloro-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide](/img/structure/B2918421.png)
![1-Hydroxy-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2918422.png)
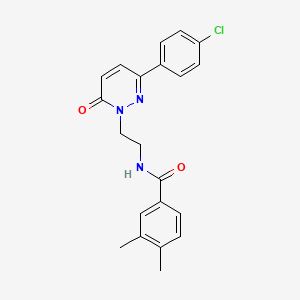
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(5-chlorothiophen-2-yl)-4-oxobutanoate](/img/structure/B2918425.png)
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2918426.png)
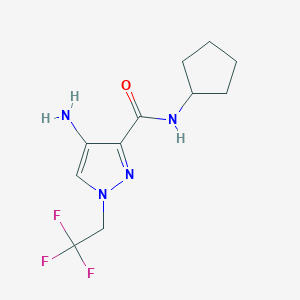
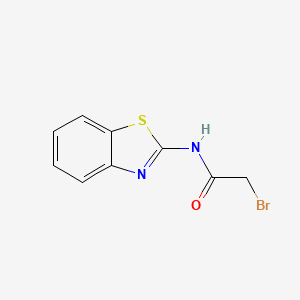
![(5-chloro-2-methoxyphenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2918431.png)
![N-({[2,3'-bifuran]-5-yl}methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2918433.png)
